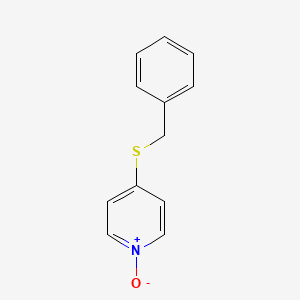
4-(Benzylsulfanyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylsulfanyl)pyridine 1-oxide is an organic compound that belongs to the class of pyridine N-oxides. Pyridine N-oxides are known for their unique chemical properties and reactivity, which make them valuable in various fields of research and industry. The presence of the benzylsulfanyl group at the 4-position of the pyridine ring further enhances its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)pyridine 1-oxide typically involves the oxidation of 4-(benzylsulfanyl)pyridine. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the sulfur atom to the sulfoxide . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylsulfanyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using stronger oxidizing agents.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Zinc and acetic acid.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 4-(Benzylsulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzylsulfanyl)pyridine 1-oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Benzylsulfanyl)pyridine 1-oxide involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic sites towards electrophiles . This activation can facilitate various chemical reactions, making it a valuable catalyst and reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzylsulfanyl)pyridine: The non-oxidized form of the compound, which lacks the N-oxide group.
2-(Benzylsulfanyl)pyridine 1-oxide: A positional isomer with the benzylsulfanyl group at the 2-position.
Pyridine N-oxides: A broader class of compounds with varying substituents on the pyridine ring.
Uniqueness
4-(Benzylsulfanyl)pyridine 1-oxide is unique due to the presence of both the benzylsulfanyl group and the N-oxide functionality. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
3019-21-4 |
|---|---|
Formule moléculaire |
C12H11NOS |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
4-benzylsulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H11NOS/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Clé InChI |
RGWGGMVDLLXENN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC=[N+](C=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)

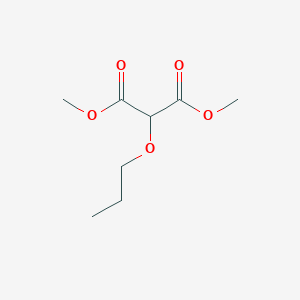
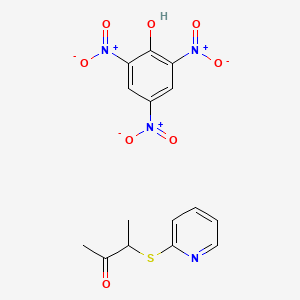
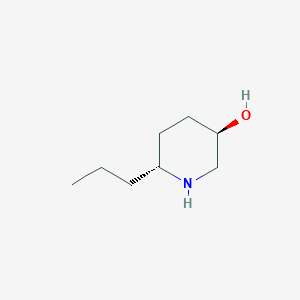
![6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid](/img/structure/B14736016.png)
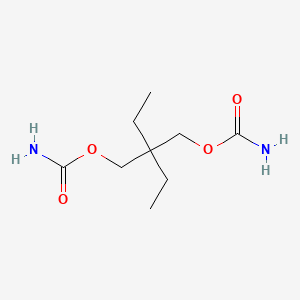


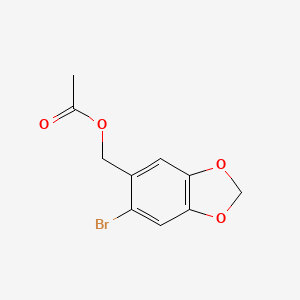


![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
